6-butyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Butyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their planar fused ring structures, which contribute to their unique chemical and biological properties. The indoloquinoxaline scaffold is significant in medicinal chemistry due to its potential pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties .
Scientific Research Applications
6-Butyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 6-butyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal functioning of DNA, affecting its replication process .
Biochemical Pathways
The intercalation of this compound into DNA disrupts the normal biochemical pathways involved in DNA replication . This disruption can lead to cytotoxic effects, making this compound potentially useful in cancer treatment .
Pharmacokinetics
It has been reported that the compound exhibits high solubility , which could potentially influence its bioavailability.
Result of Action
The intercalation of this compound into DNA leads to disruption of DNA replication . This disruption can result in cytotoxic effects, as observed in various human cancer cell lines . The compound has shown moderate cytotoxicity against human reproductive organ cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been reported to exhibit remarkable stability and high solubility in acetonitrile , suggesting that the solvent environment can significantly impact its action and stability.
Safety and Hazards
Future Directions
Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Furthermore, polymers containing 6H-indolo[2,3-b]quinoxaline as a repeating unit possess better thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin derivatives with o-phenylenediamine under acidic conditions. Commonly used acids include acetic acid, formic acid, or hydrochloric acid . The reaction can be catalyzed by various agents such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles, which enhance the yield and efficiency of the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities.
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
NCA0424 and B-220: Derivatives of indoloquinoxaline with potent DNA binding affinity and cytotoxic activities.
Uniqueness: 6-Butyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
Properties
IUPAC Name |
6-butylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMMCAXLAPEYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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